![molecular formula C21H21N3O5S3 B2423662 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide CAS No. 1021037-48-8](/img/structure/B2423662.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H21N3O5S3 and its molecular weight is 491.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : A study by Nafeesa et al. (2017) focused on the synthesis of N-substituted derivatives of acetamide, including compounds similar to the one you're interested in. These compounds exhibited notable antibacterial and anti-enzymatic potential, along with insights into their cytotoxic behavior (Nafeesa et al., 2017).
GIRK Channel Activation : Sharma et al. (2021) explored derivatives of the compound for their ability to activate G protein-gated inwardly-rectifying potassium (GIRK) channels. The study revealed nanomolar potency in activating these channels and improved metabolic stability (Sharma et al., 2021).
Enzyme Inhibition : Research by Abbasi et al. (2019) examined the enzyme inhibitory potential of new sulfonamides, showing significant activity against yeast α-glucosidase and acetylcholinesterase. This study indicates the potential of these compounds in therapeutic applications (Abbasi et al., 2019).
Potential Therapeutic Applications
Antimalarial and Antiviral Potential : Fahim and Ismael (2021) investigated the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives. They found significant antimalarial activity, indicating potential use in treating malaria and COVID-19 (Fahim & Ismael, 2021).
Antioxidant Properties : A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives demonstrated significant antioxidant activity, suggesting potential therapeutic uses in conditions related to oxidative stress (Chkirate et al., 2019).
Antimicrobial and Antifungal Applications : Baviskar et al. (2013) synthesized derivatives showing promising antimicrobial and antifungal activities, indicative of their potential in treating infectious diseases (Baviskar et al., 2013).
Antitumor Activity : Research by Yurttaş et al. (2015) highlighted the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, suggesting their use in cancer therapy (Yurttaş et al., 2015).
Chemical Properties and Characterization
Vibrational Spectroscopic Signatures : Jenepha Mary et al. (2022) characterized an antiviral molecule structurally similar to your compound of interest, providing detailed insights into its vibrational spectroscopic properties (Jenepha Mary et al., 2022).
Crystal Structure and Biological Studies : Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and analyzed their crystal structure, demonstrating their antibacterial and antioxidant activities (Karanth et al., 2019).
properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S3/c25-18(22-16-11-12-31(26,27)14-16)13-30-20-21(32(28,29)17-9-5-2-6-10-17)24-19(23-20)15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWFQPHUUIAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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